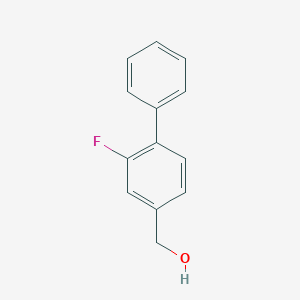

(2-Fluorobiphenyl-4-yl)methanol

描述

Significance within Biphenyl (B1667301) Chemistry and Fluorinated Organic Compounds Research

The biphenyl scaffold is a privileged structure in chemistry, found in a wide range of pharmaceuticals, agricultural products, and liquid crystals. rsc.org The introduction of a fluorine atom onto this scaffold, as seen in (2-Fluorobiphenyl-4-yl)methanol, imparts unique properties that are highly sought after in drug design and materials science. nih.gov

Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govnih.gov In the context of medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. nih.gov The 2-fluoro substitution in the biphenyl system is particularly notable. It can induce a twisted conformation between the two phenyl rings, which can be crucial for fitting into the binding pockets of specific enzymes or receptors. This conformational influence is a key area of research in the development of new therapeutic agents.

The 2-fluorobiphenyl (B19388) moiety is a core component of several important molecules, including the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. ossila.commdpi.com Research into analogues of such drugs often utilizes building blocks like this compound to explore how modifications to other parts of the molecule affect its biological activity. researchgate.net Furthermore, fluorinated biphenyls are used in the synthesis of microporous organic polymers (MOPs) for applications such as gas separation and thermal energy storage. ossila.com

Role as a Precursor and Synthetic Intermediate in Advanced Organic Synthesis

This compound is a versatile synthetic intermediate. The primary alcohol group (-CH₂OH) is a reactive handle that can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which are precursors to a vast array of more complex molecules.

This building block is particularly valuable in the synthesis of targeted therapeutic agents. The 2-fluorobiphenyl core provides a foundational structure, while the methanol (B129727) group allows for the attachment of other molecular fragments to modulate activity and selectivity. For example, derivatives of biphenyl methanol are used in the creation of non-steroidal anti-inflammatory drugs. nih.gov The synthesis of profens, a class of NSAIDs, often involves chiral derivatives of 2-arylpropionic acid, for which this compound can be a key starting material. mdpi.com

The compound's structure is also relevant in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which are targets for treating estrogen-dependent diseases. acs.org The biphenyl framework is a common feature in nonsteroidal inhibitors of this enzyme. acs.org

Historical Context of Related Biphenyl Methanol Research and Derivatives

The study of biphenyl derivatives has a rich history dating back over 160 years. rsc.org Early methods for creating the carbon-carbon bond between two aromatic rings, the defining feature of biphenyls, included reactions like the Wurtz-Fittig reaction (1862) and the Ullmann reaction (1901). rsc.orgnumberanalytics.com These foundational discoveries paved the way for the synthesis of a wide variety of substituted biphenyls.

Over the 20th century, the development of more efficient and versatile cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, revolutionized the synthesis of biaryl compounds. rsc.orgnumberanalytics.comfiveable.me These palladium-catalyzed methods offer high yields and broad functional group tolerance, making the synthesis of complex biphenyls like this compound and its derivatives more accessible. organic-chemistry.org

The specific interest in biphenyl methanols, such as biphenyl-4-methanol, grew with their application as initiators in ring-opening polymerization for creating biodegradable polymers and in the synthesis of pharmaceuticals. sigmaaldrich.com The introduction of fluorine into these structures is a more recent development, driven by the growing appreciation of fluorine's unique effects in medicinal chemistry, which began to gain significant traction in the 1970s. nih.gov Today, approximately a quarter of all commercial drugs contain fluorine, a testament to the importance of fluorinated intermediates like this compound in modern drug discovery. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 742058-84-0 parchem.com |

| Molecular Formula | C₁₃H₁₁FO |

| Molecular Weight | 202.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

Note: Physicochemical properties can vary slightly depending on the source and purity.

属性

IUPAC Name |

(3-fluoro-4-phenylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRFOGBFWHCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluorobiphenyl 4 Yl Methanol

Strategic Design of Retrosynthetic Pathways to the Biphenyl (B1667301) Methanol (B129727) Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netacs.orgorientjchem.org For (2-Fluorobiphenyl-4-yl)methanol, the most logical disconnections are at the C-C bond of the biphenyl linkage and the C-C bond of the hydroxymethyl group.

A primary retrosynthetic disconnection breaks the bond between the two phenyl rings. This points towards a cross-coupling reaction as the key step, linking a fluorinated phenyl unit with a phenylmethanol unit. Two main strategies emerge from this initial disconnection:

Strategy A: A Suzuki-Miyaura or similar cross-coupling reaction between a (2-fluorophenyl)boronic acid derivative and a 4-halobenzyl alcohol or its protected form.

Strategy B: A coupling reaction between a 2-fluoro-halobenzene and a (4-hydroxymethylphenyl)boronic acid.

A further disconnection involves the hydroxymethyl group at the C4 position. This functional group can be derived from the reduction of a corresponding aldehyde or carboxylic acid. This leads to precursors such as 2-fluoro-4'-formylbiphenyl or a 2-fluorobiphenyl-4-carboxylic acid derivative. For instance, a 4-halogenated biphenyl can be converted into a Grignard reagent, which then reacts with a formaldehyde (B43269) equivalent to yield the desired hydroxymethyl group. google.com

The choice of a specific retrosynthetic pathway is often guided by the availability of starting materials, the desired efficiency of the synthetic sequence, and the need to avoid protecting group manipulations. ontosight.ai The biphenyl scaffold itself is a common motif in drug design, allowing for the spatial arrangement of various functional groups. ontosight.aiacs.org

Carbon-Carbon Coupling Reactions for Biphenyl Core Formation

The formation of the biphenyl core is the cornerstone of the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most prevalent methods for this transformation. acs.orgacs.org

Suzuki-Miyaura Coupling Strategies for Biphenyl Assembly

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing biaryl systems due to its mild reaction conditions and tolerance of a wide range of functional groups. acs.orgnih.gov The synthesis of fluorinated biphenyls via this method typically involves the reaction of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgacs.org

For the synthesis of a this compound precursor, such as 4-bromo-2-fluorobiphenyl (B126189), one could react 1-bromo-2-fluorobenzene (B92463) with 4-bromophenylboronic acid. The presence of the ortho-fluoro substituent can influence the reactivity of the coupling partners. acs.org A study on the synthesis of polyfluorinated biphenyls highlighted that fluorine substitution, especially in the ortho position, can accelerate the transmetalation step but also increases the rate of hydrodeboronation, a key side reaction. acs.org

A general procedure for the synthesis of fluorinated biphenyls involves reacting an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a suitable solvent system. acs.org For example, the synthesis of 2-arylpyridines from PyFluor and hetero(aryl)boronic acids has been optimized using the bulky phosphine (B1218219) ligand RuPhos. claremont.edu

Table 1: Examples of Suzuki-Miyaura Reactions for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Iodo-2-nitrobenzene (B31338) | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 | acs.org |

| 5-Bromo-2-thiophenecarboxaldehyde | Phenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | DME/H2O | Reflux | 85 | rsc.org |

| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd2(dba)3 (5) | XPhos (15) | Na2CO3 | Dioxane | 95 | 78 | acs.org |

| 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (10) | - | Na2CO3 | Toluene/H2O | 110 | - | acs.org |

Note: This table presents representative examples and not the direct synthesis of the target compound.

Ullmann Coupling and Alternative Diarylation Methods for this compound Precursors

The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, represents a classical method for biaryl synthesis. organic-chemistry.orgnist.gov While traditionally requiring harsh conditions (high temperatures), modern modifications have made it a more viable option. orientjchem.orgorganic-chemistry.org This method is particularly useful for the synthesis of symmetrical biphenyls. nist.gov For unsymmetrical biphenyls, a modified Ullmann-type reaction, coupling an aryl halide with an organometallic reagent in the presence of copper, can be employed. organic-chemistry.org

For the synthesis of fluorinated biphenyl ethers, an Ullmann-type condensation between a bromotoluene and a fluorophenol has been reported. nih.gov While not a direct C-C bond formation to create the biphenyl core, it demonstrates the utility of copper catalysis in reactions involving fluorinated aromatics. The synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved through a solvent-free Ullmann reaction of 1-iodo-2-nitrobenzene with copper powder. rsc.org

On-surface Ullmann-type coupling reactions have emerged as a method for creating two-dimensional materials, highlighting the ongoing development of this classic reaction. nist.govresearchgate.net

Optimization of Catalyst Systems and Ligands for Enhanced Yield and Selectivity

The success of Suzuki-Miyaura and other cross-coupling reactions heavily relies on the choice of the palladium catalyst and the supporting ligand. researchgate.netacs.org For challenging substrates, such as ortho-substituted or electron-poor aryl halides, the use of bulky and electron-rich phosphine ligands is often crucial. acs.orgclaremont.edu

Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, have shown exceptional activity in the coupling of sterically hindered and unreactive substrates. acs.orgclaremont.edu For instance, the use of RuPhos was found to be optimal for the Suzuki-Miyaura cross-coupling of PyFluor with boronic acids. claremont.edu The choice of ligand can significantly impact the rate of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

The catalyst system's performance is also influenced by the base and solvent. acs.org Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used. acs.orgnih.gov The solvent system often consists of an organic solvent like dioxane, toluene, or DMF, with or without the addition of water. acs.orgacs.org For instance, a palladium/aluminum hydroxide (B78521) nanoparticle catalyst has been shown to be effective for Suzuki couplings in a DMF/water mixture. researchgate.net

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling

| Ligand | Substrate 1 | Substrate 2 | Catalyst | Yield (%) | Key Observation | Reference |

| RuPhos | Pyridyl-sulfonyl fluoride | Hetero(aryl) boronic acids | - | Modest to good | Optimal for this transformation | claremont.edu |

| XPhos | 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd2(dba)3 | 78 | Effective for electron-poor substrates | acs.org |

| P(t-Bu)3 | Aryl chlorides | Phenylboronic acid | Pd(dba)2 | High | Accelerates oxidative addition of aryl chlorides | researchgate.net |

| None (Phosphine-free) | Aryl bromides | Arylboronic acids | 10% Pd/C | 94-100 | Environmentally benign conditions | researchgate.net |

Note: This table illustrates the impact of different ligands on reaction outcomes.

Introduction of the Fluorine Moiety and Hydroxymethyl Group

The strategic placement of the fluorine atom and the hydroxymethyl group is critical for the final structure of this compound. These groups can be introduced either by using pre-functionalized starting materials in the coupling step or by functionalizing the biphenyl core in later synthetic stages.

The introduction of a hydroxymethyl group can be achieved through various standard organic transformations. A common method involves the reduction of a corresponding carboxylic acid or aldehyde. For example, a 4-formyl-2-fluorobiphenyl could be reduced to this compound using a reducing agent like sodium borohydride (B1222165). Alternatively, a Grignard reaction of a 4-halobiphenyl with formaldehyde or a protected equivalent offers a direct route to the hydroxymethyl group. google.com A patent describes the synthesis of 4-hydroxymethyl biphenyl by reacting a biphenyl Grignard reagent with XCH2OR (where X is Cl or Br and R is a protecting group) followed by acidic hydrolysis. google.com

Selective Fluorination Techniques on Biphenyl Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. elsevierpure.com While direct, selective fluorination of an unactivated C-H bond on a complex molecule is challenging, several methods have been developed. elsevierpure.comchimia.ch

Electrophilic fluorinating reagents, such as Selectfluor, are commonly used for the fluorination of electron-rich aromatic compounds. rsc.org Theoretical studies on the mechanism of fluorination with Selectfluor suggest a single electron transfer (SET) pathway is preferred over an SN2 mechanism. rsc.org However, the regioselectivity of such reactions on a substituted biphenyl scaffold would need careful optimization.

Given the challenges of late-stage fluorination, a more common and often more efficient strategy is to incorporate the fluorine atom at an early stage of the synthesis. This typically involves using a fluorinated starting material, such as 2-fluoroaniline, 1-bromo-2-fluorobenzene, or 2-fluorophenylboronic acid, in the construction of the biphenyl core. prepchem.comsigmaaldrich.com This approach ensures the precise placement of the fluorine atom without the need for potentially low-yielding or non-selective late-stage fluorination reactions. For instance, the synthesis of 4-bromo-2-fluorobiphenyl has been reported starting from 4-bromo-2-fluoroaniline. prepchem.com

Controlled Reduction Pathways to the Methanol Functionality

The transformation of a carbonyl group, typically an aldehyde, into a primary alcohol is a fundamental step in the synthesis of this compound. Controlled reduction of the precursor, 2-fluorobiphenyl-4-carbaldehyde, is crucial to selectively obtain the desired methanol functionality without affecting the biphenyl core or the fluorine substituent.

Sodium borohydride (NaBH4) is a commonly employed reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. commonorganicchemistry.com The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at or below room temperature. commonorganicchemistry.com The general mechanism involves the nucleophilic attack of the hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.

The efficiency of the reduction can be influenced by several factors, including the solvent, temperature, and the presence of additives. While protic solvents are common, the use of aprotic solvents like tetrahydrofuran (B95107) (THF), sometimes in combination with a protic solvent, can also be employed. commonorganicchemistry.com To mitigate issues such as low yields or the formation of byproducts, reaction conditions can be optimized by adjusting the amount of the reducing agent and monitoring the reaction progress using techniques like thin-layer chromatography (TLC). numberanalytics.com Ultrasonic irradiation has also been reported to accelerate the reduction of aldehydes with sodium borohydride, offering a greener and more efficient alternative to conventional heating. ugm.ac.id

Table 1: Representative Conditions for the Reduction of Aryl Aldehydes to Benzylic Alcohols using Sodium Borohydride

| Aldehyde Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | NaBH4 | Methanol | Room Temp. | 1 h | >95 | commonorganicchemistry.com |

| 4-Anisaldehyde | NaBH4 | Ethanol | 0 - Room Temp. | 30 min | 98 | General textbook knowledge |

| Vanillin | NaBH4 | Ethanol | Room Temp. | 20 min (ultrasound) | 92 | ugm.ac.id |

This table presents representative data for the reduction of various aryl aldehydes to illustrate the general conditions and yields achievable with sodium borohydride. Specific data for the reduction of 2-fluorobiphenyl-4-carbaldehyde may vary.

Chemo- and Regioselective Synthesis of this compound

The construction of the 2-fluorobiphenyl (B19388) backbone is a critical aspect of the synthesis, demanding high chemo- and regioselectivity to ensure the correct placement of the fluorine atom and the subsequent functional groups. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it highly suitable for the synthesis of biphenyl derivatives. nih.gov

In the context of synthesizing this compound, a common strategy involves the coupling of a suitably substituted fluorinated aryl halide with a phenylboronic acid derivative. For instance, a key precursor such as 4-bromo-2-fluorobenzaldehyde (B134337) or a protected version thereof can be coupled with phenylboronic acid. The choice of catalyst, typically a palladium complex, and ligand is crucial for achieving high yields and selectivity.

The regioselectivity of the Suzuki coupling is generally high, with the coupling occurring at the position of the halogen atom. Chemoselectivity is also a key consideration, especially when other reactive functional groups are present in the starting materials. The mild reaction conditions of the Suzuki coupling often allow for the tolerance of various functional groups, including aldehydes and alcohols, although protection of these groups may sometimes be necessary to prevent side reactions.

Table 2: Key Parameters in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

| Parameter | Description | Common Examples |

| Palladium Catalyst | The active metal center that facilitates the catalytic cycle. | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | Triphenylphosphine (PPh3), dppf, SPhos |

| Base | Activates the boronic acid and facilitates the transmetalation step. | Na2CO3, K2CO3, Cs2CO3, K3PO4 |

| Solvent | The reaction medium, which can influence solubility and reaction rates. | Toluene, Dioxane, THF, Water mixtures |

This table outlines the key components and their roles in a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl compounds.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. solubilityofthings.comacs.org The synthesis of this compound can be made more environmentally benign by adopting several green strategies.

One of the core principles of green chemistry is waste prevention . skpharmteco.com This can be achieved by designing synthetic routes with high atom economy, where a maximal proportion of the reactants' atoms are incorporated into the final product. Catalytic reactions, such as the Suzuki coupling, are inherently more atom-economical than stoichiometric reactions.

The use of safer solvents and auxiliaries is another key principle. youtube.com Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. In some cases, solvent-free reactions can be performed, further reducing waste and environmental impact.

Energy efficiency is also a critical consideration. acs.org Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. rsc.orgresearchgate.net Microwave irradiation can be effectively applied to various steps in the synthesis of this compound, including the Suzuki coupling and reduction steps.

Furthermore, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. acs.org The palladium-catalyzed Suzuki coupling is a prime example. Developing more efficient and recyclable catalysts can further enhance the green credentials of the synthesis. Biocatalysis, using enzymes to perform specific transformations, also represents a promising green alternative, although its application to this specific synthesis is an area for future research.

By incorporating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 Fluorobiphenyl 4 Yl Methanol

Functionalization of the Hydroxymethyl Group in (2-Fluorobiphenyl-4-yl)methanol

The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a diverse range of functional groups and for extending the molecular scaffold.

Esterification Reactions for Modifying Reactivity Profiles

Esterification of the hydroxymethyl group in this compound is a frequently employed strategy to transform the alcohol into a more effective leaving group or to introduce specific molecular features. This conversion is readily achieved using various reagents and conditions, resulting in the formation of esters with modified electronic and steric characteristics. For example, the reaction with acyl chlorides or carboxylic anhydrides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) yields the corresponding esters.

A significant application of this method is in the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs). The esterification of this compound with particular carboxylic acids is a crucial step in creating analogues of flurbiprofen.

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride, Pyridine | (2-Fluorobiphenyl-4-yl)methyl acetate |

| This compound | Benzoyl Chloride, Triethylamine | (2-Fluorobiphenyl-4-yl)methyl benzoate |

Etherification and Alkylation Reactions for Scaffold Expansion

Etherification and alkylation reactions at the hydroxymethyl group offer a direct method for expanding the molecular framework. A classic approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base like sodium hydride, followed by a reaction with an alkyl halide. This technique allows for the introduction of a wide variety of alkyl and aryl substituents, thereby adjusting the lipophilicity and conformational flexibility of the resulting ether derivatives.

These ether derivatives have been investigated as intermediates in the synthesis of compounds with potential therapeutic applications. The selection of the alkylating agent is critical in defining the properties of the final product.

| Reactant | Reagent | Product |

| This compound | Sodium Hydride, Methyl Iodide | 4-(Methoxymethyl)-2-fluorobiphenyl |

| This compound | Potassium tert-butoxide, Benzyl (B1604629) Bromide | 4-(Benzyloxymethyl)-2-fluorobiphenyl |

Selective Oxidation and Reduction Processes at the Methanol (B129727) Moiety

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of functional groups for further derivatization. Common oxidizing agents for the conversion to the aldehyde include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, typically leads to the formation of the carboxylic acid, 2-fluoro-4'-biphenylcarboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced form, the strategic reduction of its derivatives is also a relevant transformation. For instance, if the alcohol is first converted to a halide (e.g., through an Appel reaction), subsequent reduction can yield 4-methyl-2-fluorobiphenyl, thereby removing the hydroxyl functionality.

| Starting Material | Reagent(s) | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 2-Fluorobiphenyl-4-carbaldehyde |

| This compound | Jones Reagent (CrO3, H2SO4, acetone) | 2-Fluorobiphenyl-4-carboxylic acid |

| (2-Fluorobiphenyl-4-yl)methyl chloride | Lithium Aluminum Hydride | 4-Methyl-2-fluorobiphenyl |

Modifications of the Biphenyl (B1667301) Core of this compound

The biphenyl scaffold itself provides opportunities for functionalization, enabling the introduction of substituents that can influence the molecule's electronic properties and three-dimensional structure.

Directed Aromatic Functionalization (e.g., C-H Activation)

Recent progress in organometallic chemistry has facilitated the direct functionalization of C-H bonds, presenting a more atom-economical method for modifying aromatic rings. In the case of this compound, the hydroxymethyl group can serve as a directing group, promoting the ortho-C-H activation of the phenyl ring to which it is attached. This can be accomplished using transition metal catalysts, such as palladium or rhodium complexes, in the presence of a suitable directing group installed on the benzylic oxygen. This strategy permits the regioselective introduction of various functional groups, including alkyl, aryl, and heteroaryl moieties.

Halogenation and Other Electrophilic Aromatic Substitutions on the Biphenyl System

The electron-rich biphenyl system is susceptible to electrophilic aromatic substitution reactions. The fluorine atom on one ring acts as a deactivating ortho-, para-director, whereas the ring bearing the hydroxymethyl group is activated towards substitution. The outcome of such reactions is dependent on the specific reagents and conditions used.

For example, the bromination of this compound with N-bromosuccinimide (NBS) can result in the introduction of a bromine atom onto the biphenyl core. The regioselectivity of this reaction is influenced by the directing effects of both the fluorine and the hydroxymethyl groups. Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group, which is a versatile handle for further transformations, such as reduction to an amine.

| Starting Material | Reagent(s) | Potential Product(s) |

| This compound | N-Bromosuccinimide (NBS) | Bromo-(2-fluorobiphenyl-4-yl)methanol isomers |

| This compound | Nitric Acid, Sulfuric Acid | (2-Fluoro-x-nitrobiphenyl-4-yl)methanol isomers |

Nucleophilic Substitution Reactions on the Biphenyl Rings

Direct nucleophilic aromatic substitution (SNAr) on the biphenyl rings of this compound is a challenging transformation. The phenyl rings of a biphenyl system are electron-rich and generally resistant to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a leaving group to activate the aromatic ring. In the case of this compound, the parent scaffold lacks the necessary activation for direct nucleophilic displacement on the carbon atoms of the biphenyl core.

While the fluorine atom itself could potentially be a target for nucleophilic substitution, this represents a reaction on a substituent rather than the ring itself. The synthetic utility is often directed towards transformations of the hydroxymethyl group or through coupling reactions that build upon the existing biphenyl structure, rather than direct substitution on the rings.

Synthesis of Complex this compound Derivatives

The this compound framework serves as a valuable starting point for the synthesis of more intricate molecular architectures. By modifying the hydroxymethyl group and utilizing the biphenyl core as a structural scaffold, a diverse range of complex derivatives can be accessed. These strategies are pivotal for developing molecules with tailored spatial and electronic properties.

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry and materials science. ias.ac.in Synthesizing quinolines substituted with the (2-Fluorobiphenyl-4-yl) moiety can be achieved through several classic cyclization strategies, which typically require the this compound to be converted into a more reactive precursor, such as an amine or a carbonyl compound.

Several established methods for quinoline synthesis are applicable:

Combes Synthesis : This method involves the acid-catalyzed reaction of an arylamine with a β-diketone. iipseries.orgnih.gov To utilize this reaction, this compound would first need to be converted to 4-amino-2-fluorobiphenyl. This biphenyl amine could then react with a β-diketone like acetylacetone (B45752) in the presence of a strong acid to yield the corresponding quinoline derivative. iipseries.org

Doebner-von Miller Reaction : This synthesis involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid. nih.govjptcp.com The reaction can be violent and may require careful control. nih.gov Again, 4-amino-2-fluorobiphenyl would serve as the key intermediate.

Friedländer Synthesis : This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov For this approach, the this compound scaffold would need to be transformed into a derivative like 2-amino-3-(2-fluorobiphenyl)propionaldehyde.

Vilsmeier-Haack Reaction : This reaction can be used to synthesize 2-chloro-3-formylquinolines from acetanilides. ias.ac.in A potential route could involve the synthesis of the corresponding acetanilide (B955) from 4-amino-2-fluorobiphenyl. The resulting chloro- and formyl- groups on the quinoline ring offer handles for further derivatization, such as coupling with biphenyl derivatives to form more complex structures. ias.ac.in

A study on the synthesis of new biphenyl-substituted quinoline derivatives demonstrated the condensation of biphenyl derivatives with 2-chloro-3-formylquinoline, followed by further functional group transformations to yield the final products. ias.ac.in This highlights a modular approach where the biphenyl and quinoline components are synthesized separately before being joined.

Introducing multiple substituents, such as chlorine atoms, onto the this compound backbone leads to polyfunctionalized analogues with significant steric hindrance. The synthesis of such molecules, particularly polychlorinated biphenyls (PCBs), often relies on modern cross-coupling reactions, as traditional methods like the Ullmann coupling can suffer from low yields and harsh conditions. nih.gov

The Suzuki coupling reaction is a highly effective method for synthesizing sterically hindered biaryls. nih.govnih.govresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. To prepare a polychlorinated analogue of this compound, one could envision two primary strategies:

Coupling of (2-fluoro-4-(hydroxymethyl)phenyl)boronic acid with a polychlorinated aryl halide.

Coupling of a suitable polychlorinated boronic acid with a halogenated derivative of this compound.

Research on the synthesis of sterically hindered PCBs has shown that the Suzuki coupling, using advanced catalyst systems like Pd(dba)₂ with a biarylphosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), provides significantly better yields compared to the classic Ullmann reaction. nih.govnih.gov

| Starting Material (Iodoarene) | Coupling Method | Yield (%) |

|---|---|---|

| 2,3,5-Trichloro-4-iodoanisole | Suzuki Coupling | 65-98% |

| Ullmann Coupling | 20-38% | |

| Other Chlorinated Iodoarenes | Suzuki Coupling | Generally High (up to 98%) |

| Ullmann Coupling | Generally Low (20-38%) |

The data clearly indicates the superiority of the Suzuki coupling for producing highly substituted biphenyls, a method directly applicable to the derivatization of the this compound scaffold. nih.govresearchgate.net Crystal structure analysis of these hindered PCBs reveals large dihedral angles between the phenyl rings, indicating significant conformational flexibility. nih.govresearchgate.net

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.comresearchgate.net These reactions are highly convergent and atom-economical. To incorporate the this compound scaffold into an MCR, it is typically first oxidized to the corresponding aldehyde, (2-Fluorobiphenyl-4-yl)carbaldehyde . This aldehyde can then serve as the carbonyl component in various MCRs.

Notable examples of MCRs where (2-Fluorobiphenyl-4-yl)carbaldehyde could be a key reactant include:

Ugi Four-Component Reaction : This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure. rug.nlresearchgate.net Using (2-Fluorobiphenyl-4-yl)carbaldehyde in an Ugi reaction would lead to complex products bearing the fluorobiphenyl moiety, offering a rapid route to diverse chemical libraries. rug.nl

Biginelli Reaction : A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones.

Hantzsch Pyridine Synthesis : A four-component synthesis of dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia. A related one-pot synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles involves the condensation of an aromatic aldehyde, malononitrile, and an amine, often under solvent-free conditions. researchgate.net

| Component 1 | Component 2 | Component 3 | Reaction Type | Product Scaffold |

|---|---|---|---|---|

| (2-Fluorobiphenyl-4-yl)carbaldehyde | Malononitrile | Primary Amine (e.g., Aniline) | One-Pot Condensation | 2-Amino-4-(2-fluorobiphenyl)-substituted Pyridine |

The use of MCRs provides an efficient pathway to generate libraries of complex molecules based on the this compound scaffold for various research applications. researchgate.net

Exploration of 2 Fluorobiphenyl 4 Yl Methanol in Materials Science and Advanced Chemical Applications

Application as an Organic Building Block in Polymer and Material Design Research

The bifunctional nature of (2-Fluorobiphenyl-4-yl)methanol, featuring a hydroxyl group for esterification or etherification and a fluorinated aromatic system, theoretically makes it a valuable monomer or precursor in polymer chemistry. The introduction of the 2-fluorobiphenyl (B19388) moiety into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or dielectric characteristics.

However, a comprehensive review of current research databases and scientific publications reveals no specific studies detailing the use of this compound as a building block in polymer or material design. While related fluorinated compounds have been utilized in the synthesis of advanced polymers, the application of this specific molecule remains an underexplored area of materials science.

Utilization in Ligand and Catalyst Development for Organic Transformations

The structure of this compound suggests its potential as a precursor for the synthesis of novel ligands for catalysis. The biphenyl (B1667301) scaffold is a common feature in privileged chiral ligands, and the fluorine substituent could modulate the electronic properties of a resulting catalyst, influencing its activity and selectivity in organic transformations.

Despite this potential, there is a notable absence of published research demonstrating the conversion of this compound into a ligand or its direct use in catalyst development. The exploration of its coordination chemistry and the catalytic activity of its derivatives is a field ripe for investigation, yet it appears to be currently uninvestigated.

Role in the Design of Functionalized Surface Chemistries and Nanomaterials

The hydroxyl group of this compound provides a reactive handle for grafting onto surfaces, potentially modifying their chemical and physical properties. Such functionalization could be employed to alter surface energy, introduce specific binding sites, or create tailored interfaces for electronic devices or biomedical applications. Similarly, its incorporation into nanomaterials could offer a route to functionalized nanoparticles with unique characteristics.

As with other potential applications, the scientific literature does not currently contain specific examples or research focused on the use of this compound for the design of functionalized surfaces or nanomaterials. This remains a speculative application based on the compound's inherent chemical functionalities.

Potential in Advanced Supramolecular Assemblies and Host-Guest Chemistry

The aromatic and fluorinated nature of this compound could facilitate its participation in non-covalent interactions, such as π-π stacking and halogen bonding, which are fundamental to the construction of supramolecular assemblies. Its shape and electronic properties could allow it to act as a guest molecule within a larger host system or as a building block for self-assembled architectures.

The investigation into the supramolecular behavior of this compound and its role in host-guest chemistry is another area that appears to be unexplored in the current body of scientific literature.

Intermediate in Agrochemical Research for Novel Compound Synthesis

Fluorinated organic molecules often exhibit enhanced biological activity and metabolic stability, making them attractive motifs in the design of new agrochemicals. The this compound structure could serve as a valuable intermediate in the synthesis of novel pesticides or herbicides.

Computational and Theoretical Studies of 2 Fluorobiphenyl 4 Yl Methanol and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Reactivity Predictions

Quantum chemical methods are fundamental to understanding the electronic structure of (2-Fluorobiphenyl-4-yl)methanol. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial in predicting the molecule's reactivity.

Computational studies on related chlorinated biphenyls have shown a strong correlation between the MEP and the substitution pattern. nih.gov For this compound, the MEP would likely show a region of negative potential around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, while regions of positive potential would highlight areas prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Biphenyl (B1667301) Systems

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO Energy | Lowered compared to unsubstituted biphenyl | The electron-withdrawing fluorine atom stabilizes the HOMO. |

| LUMO Energy | Lowered compared to unsubstituted biphenyl | The fluorine atom's inductive effect contributes to LUMO stabilization. |

| HOMO-LUMO Gap | Potentially increased | A larger gap suggests higher kinetic stability. |

| Dipole Moment | Significant, with a specific vector orientation | Influenced by the opposing electronic effects of the fluoro and hydroxymethyl groups. Studies on other substituted biphenyls have shown that the dipole moment is sensitive to conformational changes. jcsp.org.pk |

| Molecular Electrostatic Potential (MEP) | Negative potential near F and OH; Positive potential on aromatic protons | Guides the prediction of intermolecular interactions and reactive sites. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to model various transformations, such as the oxidation of the methanol (B129727) group or substitution reactions on the aromatic rings. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For instance, the dehydrogenation of the methanol group is a key reaction. DFT studies on methanol dehydrogenation on various catalytic surfaces have identified the most favorable reaction pathways, often involving the scission of the O-H bond followed by the C-H bond. rsc.orgresearchgate.net In the context of this compound, DFT could be employed to determine the activation barriers for similar dehydrogenation steps, providing insight into its potential as a precursor for aldehydes or carboxylic acids. The electronic nature of the fluorobiphenyl scaffold would undoubtedly influence the energetics of these transition states.

Furthermore, DFT calculations can elucidate the role of the fluorine substituent in directing the regioselectivity of electrophilic aromatic substitution reactions. The ortho,para-directing or meta-directing influence of the substituents can be rationalized by examining the stability of the intermediate sigma complexes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

MD simulations on biphenyl and its derivatives have revealed the dynamic nature of the torsional angle between the phenyl rings. tandfonline.com For this compound, the presence of the fluorine atom at the 2-position would create a significant steric barrier, likely leading to a larger equilibrium dihedral angle compared to unsubstituted biphenyl. The hydroxymethyl group at the 4-position can also influence the conformational preference through interactions with the adjacent phenyl ring.

Table 2: Expected Conformational Parameters of this compound from MD Simulations

| Parameter | Expected Value/Behavior | Rationale based on Analogous Systems |

| Equilibrium Dihedral Angle | Larger than unsubstituted biphenyl (~45°) | Increased steric repulsion from the ortho-fluorine atom. |

| Rotational Barrier | Higher than unsubstituted biphenyl | The fluorine atom increases the energy of the planar transition state. |

| Sidechain Conformation | Preferred rotamers for the -CH₂OH group | Influenced by intramolecular hydrogen bonding and steric effects. |

| Flexibility | Torsional flexibility around the biphenyl linkage and the C-C bond of the methanol group. | Consistent with the known flexibility of biphenyl systems. nih.gov |

Prediction of Spectroscopic Signatures for Advanced Structural Assignment

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for the interpretation of experimental data and for the unambiguous structural assignment of this compound and its derivatives.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The position of the absorption maxima will be sensitive to the dihedral angle between the phenyl rings, as this affects the extent of π-conjugation.

DFT calculations can also provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. The fluorine atom will have a significant effect on the chemical shifts of nearby protons and carbons, both through-bond and through-space interactions. Similarly, the vibrational frequencies in the IR spectrum can be calculated, allowing for the assignment of specific peaks to the stretching and bending modes of the various functional groups, such as the C-F, O-H, and C-O bonds. Studies on fluorinated compounds have shown that specific C-F stretching vibrations can serve as markers for the molecular environment. nih.gov

In Silico Design and Virtual Screening of Novel this compound Derivatives

The insights gained from the computational studies described above can be leveraged for the in silico design and virtual screening of novel derivatives of this compound with desired properties. For example, if the goal is to design a derivative with enhanced biological activity, computational docking studies can be performed to predict how different derivatives bind to a specific protein target. researchgate.netnih.gov

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the fluorine atom, introducing other substituents, or modifying the linker to the hydroxyl group), a virtual library of compounds can be created. The properties of these virtual compounds, such as their electronic properties, conformational preferences, and binding affinities, can then be rapidly evaluated using computational methods. This virtual screening approach allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

For instance, if designing derivatives for materials applications, computational methods could be used to screen for properties like a high dipole moment or specific liquid crystalline behavior. jcsp.org.pkrsc.org The ability to predict such properties computationally accelerates the discovery of new functional materials.

Advanced Spectroscopic and Crystallographic Methodologies in Research on 2 Fluorobiphenyl 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Elucidation and Reaction Progress Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of (2-Fluorobiphenyl-4-yl)methanol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a detailed map of the chemical environment, connectivity, and through-space interactions of the atoms within the molecule.

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic region would be complex due to the presence of two phenyl rings with restricted rotation. The protons on the fluorinated ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. For comparison, the ¹H NMR spectrum of the parent compound, 2-fluorobiphenyl (B19388), shows a complex multiplet in the aromatic region. chemicalbook.com The protons on the second phenyl ring, which bears the methanol group, would show a pattern analogous to that of 4-biphenylmethanol, with expected downfield shifts due to the influence of the adjacent fluorinated ring. chemicalbook.com The methylene protons (CH₂) would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself is expected to be a broad singlet, with its chemical shift being sensitive to temperature and hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the electron-withdrawing fluorine atom is expected to cause a significant downfield shift for the carbon atom to which it is attached (C-F bond), typically in the range of 160 ppm, and also influence the chemical shifts of the other carbons in the fluorinated ring. The carbon of the methylene group (CH₂OH) is expected to resonate around 63-65 ppm. By analogy with 4-biphenylmethanol, the carbons of the non-fluorinated phenyl ring will have predictable chemical shifts. chemicalbook.com

¹⁹F NMR spectroscopy is particularly informative, providing a direct probe of the fluorine's chemical environment. For a similar compound, (4-(4-fluoropyridin-2-yl)phenyl)methanol, a distinct singlet is observed in the ¹⁹F NMR spectrum, confirming the presence and position of the fluorine atom. A similar singlet would be expected for this compound.

Two-dimensional NMR techniques are crucial for unambiguous assignment of the complex aromatic signals and for confirming the connectivity between the two phenyl rings and the methanol group. For instance, Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings, such as between the methylene protons and the quaternary carbons of the biphenyl (B1667301) system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ | ~4.7 | ~64 |

| OH | Variable (broad singlet) | - |

| Aromatic CH (non-fluorinated ring) | ~7.3-7.6 | ~127-129 |

| Aromatic CH (fluorinated ring) | ~7.1-7.5 | ~115-131 |

| Aromatic C-F | - | ~160 (doublet) |

| Aromatic C-C (ipso) | - | ~135-142 |

| Aromatic C-CH₂OH | - | ~140 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Reaction Mechanism Elucidation and Identification of Intermediates

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for probing its fragmentation patterns, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₃H₁₁FO) with high accuracy.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of the hydroxyl group (M-17), water (M-18), or the entire hydroxymethyl group (M-31). Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the fluorophenyl and hydroxymethylphenyl moieties. The mass spectrum of the related compound 2-fluorobiphenyl shows a stable molecular ion at m/z 172, with fragmentation leading to the loss of HF or other smaller fragments. nist.gov

In the context of synthetic chemistry, MS is invaluable for monitoring reaction progress and identifying intermediates. For example, in a Suzuki coupling reaction to synthesize the biphenyl framework, MS can be used to detect the starting materials, the coupled product, and any side products. Electrospray ionization (ESI) and other soft ionization techniques are particularly useful for analyzing reaction mixtures and identifying transient or charged intermediates without causing extensive fragmentation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 202 | Molecular Ion [M]⁺ | [C₁₃H₁₁FO]⁺ |

| 185 | [M - OH]⁺ | [C₁₃H₁₀F]⁺ |

| 184 | [M - H₂O]⁺ | [C₁₃H₁₀F]⁺ |

| 171 | [M - CH₂OH]⁺ | [C₁₂H₈F]⁺ |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |

| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interaction Studies of this compound Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. A single-crystal X-ray diffraction study of a suitable derivative of this compound would reveal the precise conformation of the biphenyl system and the orientation of the methanol group.

A key structural feature of interest is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the ortho-fluorine atom and the crystal packing forces. In the crystal structure of 4-fluorobiphenyl, the molecule is not planar, with a dihedral angle between the rings. nih.gov The presence of the methanol group introduces the possibility of strong intermolecular hydrogen bonding. It is likely that the hydroxyl group would participate in O-H···O hydrogen bonds, forming chains or dimeric structures in the crystal lattice.

While a crystal structure for this compound itself is not publicly available, data from related structures provide a basis for what to expect. For instance, the crystal structure of a derivative of 2',4'-difluorobiphenyl showcases how the fluorine substituents dictate the conformation and packing of the biphenyl core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound and for studying changes in its chemical structure during reactions.

The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the methylene group would appear in the 2850-3100 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1100-1300 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings in the 700-900 cm⁻¹ region can provide information about the substitution pattern.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region are typically strong and can be sensitive to the electronic effects of the substituents.

In mechanistic investigations, IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. For example, in the reduction of a corresponding aldehyde or carboxylic acid to form this compound, the disappearance of the carbonyl (C=O) stretching band and the appearance of the O-H stretching band can be readily followed. Studies on hydrogen-bonded clusters of 2-fluoropyridine (B1216828) with methanol have shown how IR spectroscopy can probe the specific interactions between a fluorinated aromatic ring and a methanol group. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1100-1300 | IR |

| C-O Stretch | ~1050 | IR |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Assessment in Synthetic Method Development

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the purification and purity assessment of this compound, particularly during the development of synthetic methods.

UPLC, which utilizes smaller stationary phase particles and higher pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. This is particularly beneficial for resolving closely related impurities that may be present in a crude reaction mixture.

The development of a robust HPLC or UPLC method is a critical step in ensuring the quality control of synthesized this compound. By establishing a validated method, the purity of different batches can be reliably determined, which is a prerequisite for any further application of the compound. For example, analytical standards of the related compound 2-fluorobiphenyl are available for use in chromatographic analysis, highlighting the importance of such methods in the characterization of this class of compounds. accustandard.com

Future Research Directions and Unexplored Potential of 2 Fluorobiphenyl 4 Yl Methanol

Development of Novel and Highly Efficient Synthetic Routes

The current synthesis of (2-Fluorobiphenyl-4-yl)methanol typically involves a multi-step process. A common approach begins with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl (B1667301) structure. For instance, the coupling of a suitable boronic acid with a brominated benzene (B151609) derivative can yield 2'-Fluorobiphenyl-4-carbaldehyde. nih.govrsc.org This aldehyde precursor is then reduced to the target alcohol.

One-Pot Syntheses: Developing a streamlined process where the cross-coupling and reduction steps are performed in a single reaction vessel, minimizing purification steps and solvent waste.

Catalyst Innovation: Exploring more active and robust palladium catalysts or investigating catalysts based on more abundant and less toxic metals to drive the Suzuki-Miyaura coupling with higher efficiency. rsc.org The use of ligand-less palladium catalysis in aqueous media has shown promise for the synthesis of related biphenyls and could be adapted.

Alternative Coupling Strategies: Investigating other cross-coupling methodologies, such as Negishi or Stille coupling, which might offer advantages in terms of substrate scope and functional group tolerance.

Greener Reduction Methods: Moving beyond traditional reducing agents like sodium borohydride (B1222165) to explore catalytic hydrogenation or enzymatic reductions for the aldehyde-to-alcohol conversion, which would represent a more sustainable approach.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Current Multi-Step Synthesis | Established and reliable. | Optimization of individual steps. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Development of compatible reaction conditions. |

| Advanced Catalysis | Higher yields, lower catalyst loading, use of greener metals. | Design of novel ligands and metal catalysts. fluorochem.co.uk |

| Alternative Couplings | Broader substrate scope, different functional group tolerance. | Exploration of different organometallic reagents. |

| Biocatalysis/Green Reduction | High selectivity, mild conditions, environmentally friendly. | Enzyme screening and reaction engineering. |

Discovery of Unprecedented Chemical Transformations and Reactivity

The reactivity of this compound is governed by the interplay between the benzylic alcohol and the fluorinated biphenyl moiety. While the reactions of benzyl (B1604629) alcohols are well-documented, the influence of the ortho-fluoro-substituted phenyl ring could lead to unique chemical behaviors. patsnap.comresearchgate.net

Future research in this area could uncover:

Fluorine-Directed Reactivity: The strong electronegativity and steric influence of the fluorine atom could direct reactions at specific positions on the aromatic rings or influence the reactivity of the benzylic alcohol through inductive effects.

C-F Bond Activation: While the carbon-fluorine bond is notoriously strong, recent advances in catalysis have enabled its activation. beilstein-journals.org Investigating the selective activation of the C-F bond in this compound could open doors to novel functionalization pathways, allowing for the introduction of a wide range of substituents.

Intramolecular Cyclization Reactions: The proximity of the methanol (B129727) group and the fluorinated ring could facilitate novel intramolecular cyclization reactions under specific conditions, leading to the formation of unique heterocyclic structures.

Oxidation and Derivatization: Systematic studies on the oxidation of the methanol group to the corresponding aldehyde or carboxylic acid would provide access to a new family of derivatives with potentially different properties and applications. patsnap.com Furthermore, esterification and etherification reactions can be explored to modify the molecule's properties. patsnap.com

Expansion into Emerging Fields of Materials and Supramolecular Chemistry

The rigid, planar structure of the biphenyl core, combined with the polarity introduced by the fluorine atom and the hydrogen-bonding capability of the methanol group, makes this compound an attractive building block for advanced materials.

Materials Science:

Liquid Crystals: Fluorinated biphenyls are a cornerstone of liquid crystal display (LCD) technology due to their advantageous properties, such as high chemical and thermal stability, and their ability to tune the dielectric anisotropy of liquid crystal mixtures. nih.govacs.orgmdpi.comnih.gov The introduction of the methanol group in this compound provides a handle for incorporating this molecule into liquid crystalline polymers or for creating novel low-molecular-weight liquid crystals with unique phase behaviors. Research could focus on synthesizing derivatives and studying their mesomorphic properties.

Fluorinated Polymers: The methanol group can act as a monomer or a chain-terminating agent in polymerization reactions, allowing for the incorporation of the fluorobiphenyl unit into various polymer backbones. rsc.org This could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties. rsc.org

Supramolecular Chemistry:

Self-Assembly: The interplay of hydrogen bonding from the methanol group and π-π stacking of the biphenyl rings can drive the self-assembly of this compound into well-defined supramolecular architectures. bohrium.comnih.gov The fluorine atom can further influence these interactions through electrostatic and solvophobic effects. bohrium.com

Host-Guest Chemistry: The biphenyl cavity and the functional groups of this compound could be exploited in the design of host molecules for the recognition and binding of specific guest species.

Functional Gels and Films: The self-assembly properties could be harnessed to create functional soft materials like organogels or thin films with potential applications in sensing or as templates for nanomaterial synthesis. nsf.gov

Interdisciplinary Research Opportunities Leveraging its Unique Structure

The distinct structural features of this compound open up possibilities for its application in various interdisciplinary fields.

Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The fluorobiphenyl scaffold is present in some biologically active compounds. The methanol group provides a point for further derivatization to explore potential therapeutic applications. Furthermore, the introduction of a fluorine-18 (B77423) isotope would make it a candidate for use as a positron emission tomography (PET) imaging agent. nih.gov

Catalysis: The biphenyl structure can be modified to create novel ligands for transition metal catalysis. rsc.orgfluorochem.co.uknih.govrsc.org The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by the fluorine substituent. The methanol group could also act as a coordinating group or be used to anchor the ligand to a solid support.

Molecular Electronics: The conjugated π-system of the biphenyl core suggests potential for applications in molecular electronics. nih.gov The fluorine atom and methanol group could be used to modulate the electronic properties and influence the molecule's assembly on surfaces, which is crucial for the performance of molecular wires or switches.

常见问题

Q. How can green chemistry principles be applied to synthesize this compound?

- Innovations :

- Biocatalysis : Use immobilized lipases or esterases for enantioselective reductions .

- Solvent-free reactions : Microwave-assisted synthesis reduces energy use and improves yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。